Ethyl 2-((4-nitrothiazol-5-yl)thio)acetate
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Overview
Description
Ethyl 2-((4-nitrothiazol-5-yl)thio)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a nitro group at the 4-position of the thiazole ring and an ethyl ester group attached to the 2-position via a thioether linkage. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((4-nitrothiazol-5-yl)thio)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the nitrothiazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-nitrothiazol-5-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The thioether linkage can be cleaved and substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 2-((4-aminothiazol-5-yl)thio)acetate.
Substitution: Various substituted thiazole derivatives.
Hydrolysis: 2-((4-nitrothiazol-5-yl)thio)acetic acid
Scientific Research Applications
Ethyl 2-((4-nitrothiazol-5-yl)thio)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of ethyl 2-((4-nitrothiazol-5-yl)thio)acetate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with nucleic acids and proteins, disrupting their normal function .
Comparison with Similar Compounds
Ethyl 2-((4-nitrothiazol-5-yl)thio)acetate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
This compound is unique due to its specific combination of a nitro group and an ethyl ester group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C7H8N2O4S2 |
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Molecular Weight |
248.3 g/mol |
IUPAC Name |
ethyl 2-[(4-nitro-1,3-thiazol-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/C7H8N2O4S2/c1-2-13-5(10)3-14-7-6(9(11)12)8-4-15-7/h4H,2-3H2,1H3 |
InChI Key |
XMAVPOVHBBONIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(N=CS1)[N+](=O)[O-] |
Origin of Product |
United States |
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